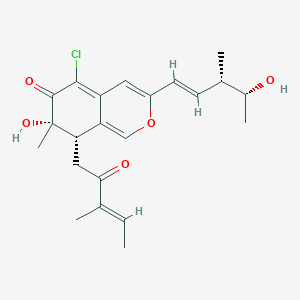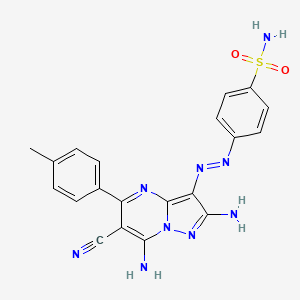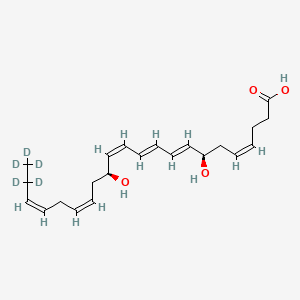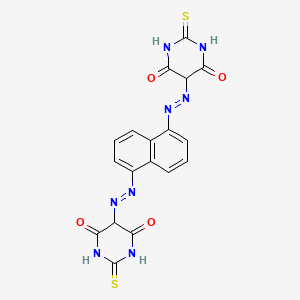
Antitumor agent-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Antitumor agent-31 involves the creation of nanosized chelates of anchoring bisazo dye. The synthetic route typically includes the following steps:
Synthesis of Bisazo Dye: The initial step involves the synthesis of the bisazo dye through a diazotization reaction followed by coupling with a suitable aromatic compound.
Chelation Process: The bisazo dye is then subjected to a chelation process with metal ions to form the nanosized chelates.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound.
Análisis De Reacciones Químicas
Antitumor agent-31 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and enhance its antitumor properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: Substitution reactions involving the replacement of specific functional groups can modify the compound’s properties and improve its therapeutic potential.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Antitumor agent-31 has a wide range of scientific research applications, including:
Biology: Researchers are exploring the compound’s effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Antitumor agent-31 involves its interaction with cellular components to exert its antitumor effects. The compound is believed to target specific molecular pathways involved in cell proliferation and apoptosis. By interfering with these pathways, this compound can inhibit the growth of cancer cells and induce cell death .
Comparación Con Compuestos Similares
Antitumor agent-31 is unique due to its nanosized chelate structure and its dual antioxidant and antitumor properties. Similar compounds include:
Propiedades
Fórmula molecular |
C18H12N8O4S2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
5-[[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)diazenyl]naphthalen-1-yl]diazenyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12N8O4S2/c27-13-11(14(28)20-17(31)19-13)25-23-9-5-1-3-7-8(9)4-2-6-10(7)24-26-12-15(29)21-18(32)22-16(12)30/h1-6,11-12H,(H2,19,20,27,28,31)(H2,21,22,29,30,32) |
Clave InChI |
LNYMFNBCHUIFSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2N=NC3C(=O)NC(=S)NC3=O)C(=C1)N=NC4C(=O)NC(=S)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



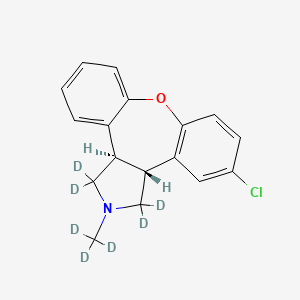
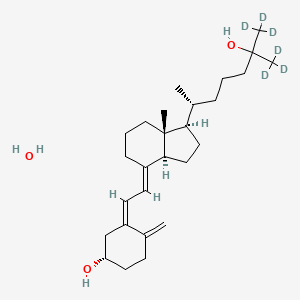

![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


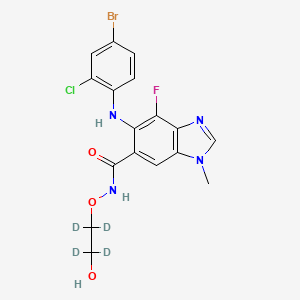
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
